

3-Boc-Amino-4-bromopyridine as a synthetic intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Boc-Amino-4-bromopyridine

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An In-depth Technical Guide to **3-Boc-Amino-4-bromopyridine** as a Synthetic Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. However, the functionalization of the pyridine ring, particularly the introduction of multiple, distinct substituents at specific positions, presents a significant synthetic challenge. **3-Boc-amino-4-bromopyridine** has emerged as a highly valuable and versatile intermediate designed to overcome these hurdles.

This guide provides an in-depth examination of **3-Boc-amino-4-bromopyridine**, a key compound for pharmaceutical and agrochemical research.^{[1][2]} Its structure is strategically engineered for maximum synthetic utility. The bromine atom at the 4-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.^{[3][4]} Concurrently, the tert-butyloxycarbonyl (Boc) protected amine at the 3-position offers several advantages: it enhances the compound's stability and solubility, prevents unwanted side reactions, and can be selectively deprotected under specific conditions to allow for further functionalization.^{[1][5]}

This dual functionality makes **3-Boc-amino-4-bromopyridine** an ideal building block for constructing complex, biologically active molecules with high regioselectivity.[2][5]

This document will detail the synthesis of this intermediate, explore its key chemical reactions with field-proven protocols, and discuss its applications, providing researchers, scientists, and drug development professionals with the technical insights required to leverage this powerful synthetic tool.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key properties of **3-Boc-amino-4-bromopyridine** are summarized below. The Boc protecting group contributes to its stability, making it a bench-stable solid that can be stored for extended periods.[5]

Property	Value	References
CAS Number	885275-14-9	[6][7][8]
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₂	[5]
Molecular Weight	273.13 g/mol	[5]
Appearance	White to off-white solid	[5]
Melting Point	108–109 °C	[5]
Purity	Typically ≥97%	
Solubility	Soluble in organic solvents like ethyl acetate, and dichloromethane.	[5][9]

Safety and Handling

While **3-Boc-amino-4-bromopyridine** is a stable compound, its precursor, 3-amino-4-bromopyridine, is classified as harmful.[10][11] Standard laboratory safety protocols should be observed when handling **3-Boc-amino-4-bromopyridine** and its derivatives.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[10][12] Causes skin and serious eye irritation.[12][13]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[13]

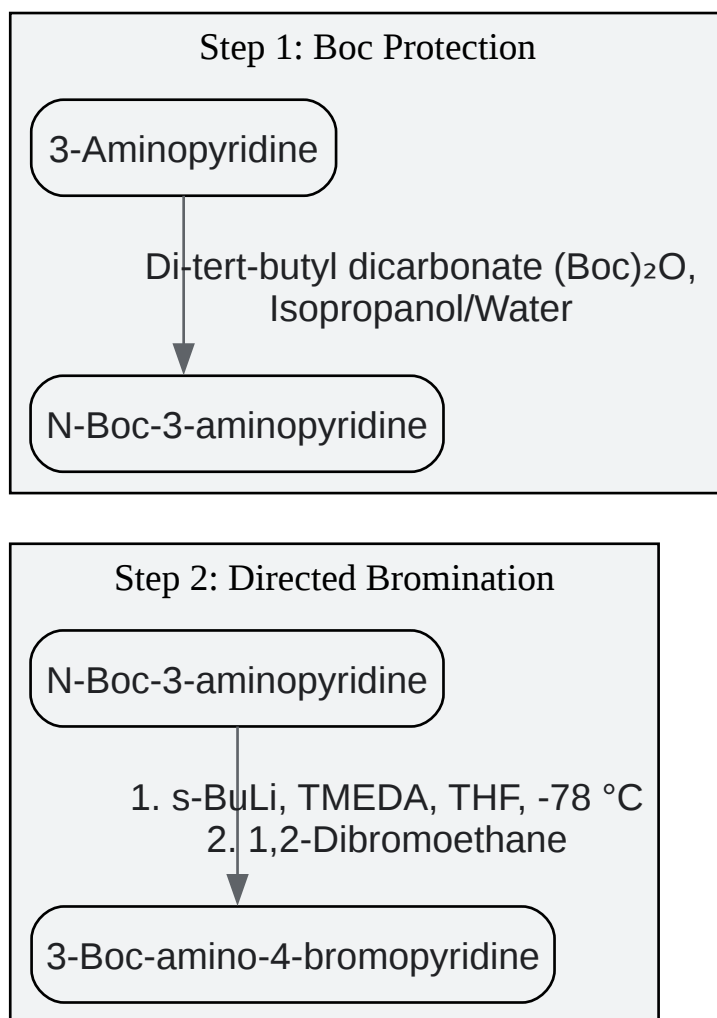
Synthesis of 3-Boc-Amino-4-bromopyridine

The most common and efficient synthesis of **3-Boc-amino-4-bromopyridine** begins with the inexpensive and readily available 3-aminopyridine. The process involves two key steps: protection of the amino group followed by directed ortho-metalation and bromination.

Synthetic Rationale

The Boc-carbamate protecting group is crucial for this synthesis. Not only does it protect the nucleophilic amino group from reacting in the subsequent step, but it also serves as a powerful directing group for lithiation at the adjacent C-4 position of the pyridine ring.[5] This directed metalation allows for the precise and regioselective introduction of the bromine atom, a feat that is difficult to achieve via direct electrophilic bromination of 3-aminopyridine due to the formation of multiple isomers.

Synthetic Workflow Diagram



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Caption: Two-step synthesis of **3-Boc-amino-4-bromopyridine**.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure.[5]

Step 1: Synthesis of N-Boc-3-aminopyridine (6)

- Charge a 3-neck round-bottom flask with 3-aminopyridine (20 g, 213 mmol), isopropanol (60 mL), and water (23 mL).
- Cool the mixture to 0 °C in an ice-water bath.

- Prepare a solution of di-tert-butyl dicarbonate (53 g, 244 mmol) in isopropanol (30 mL) and add it to an addition funnel.
- Add the di-tert-butyl dicarbonate solution dropwise to the cooled reaction mixture. Gas evolution will be observed.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction overnight. The product will precipitate.
- Collect the solid by filtration, wash with cold solvent, and dry to yield N-Boc-3-aminopyridine as a solid which can often be used without further purification.

Step 2: Synthesis of N-Boc-3-amino-4-bromopyridine (8)

- In a flame-dried, argon-purged flask, dissolve N-Boc-3-aminopyridine (from the previous step, e.g., ~11.66 g, 60 mmol) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add TMEDA (N,N,N',N'-tetramethylethylenediamine) followed by the slow, dropwise addition of s-BuLi (sec-butyllithium).
- Stir the resulting deep-red solution at -78 °C for 1 hour to ensure complete lithiation.
- Add 1,2-dibromoethane as the bromine source.
- Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.
- Quench the reaction carefully with water.
- Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain **3-Boc-amino-4-bromopyridine** as a white solid.^[5]

Chemical Reactivity and Key Applications in Synthesis

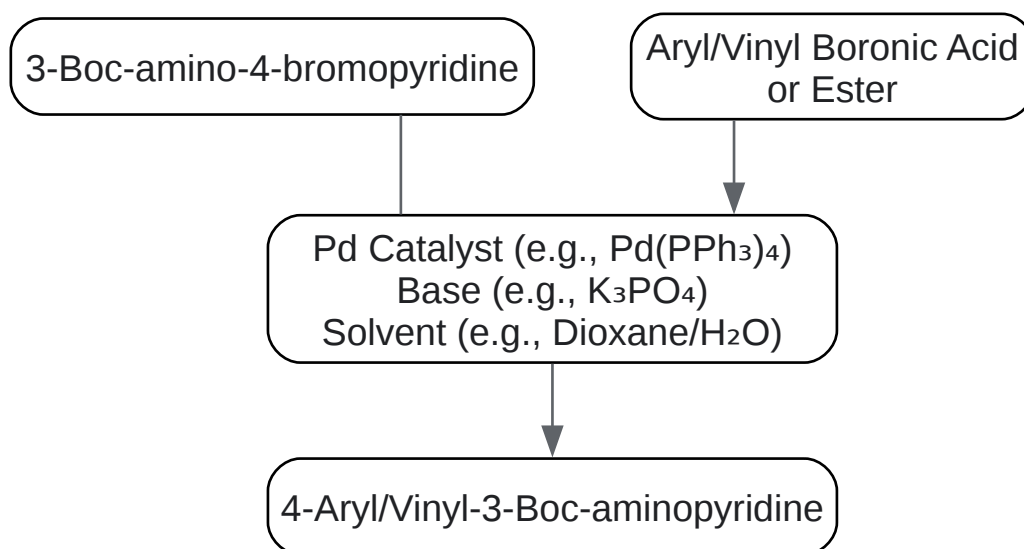
The synthetic power of **3-Boc-amino-4-bromopyridine** lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The C-Br bond at the 4-position is the primary reactive site for these transformations.^[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound.^[16] This reaction is tolerant of a wide range of functional groups and generally proceeds with high yield and selectivity.^[16]

Causality: **3-Boc-amino-4-bromopyridine** is an excellent substrate for Suzuki coupling. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle, while the steric bulk of the Boc group does not significantly hinder the reaction at the 4-position. This reaction allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the C-4 position.

General Workflow:



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Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

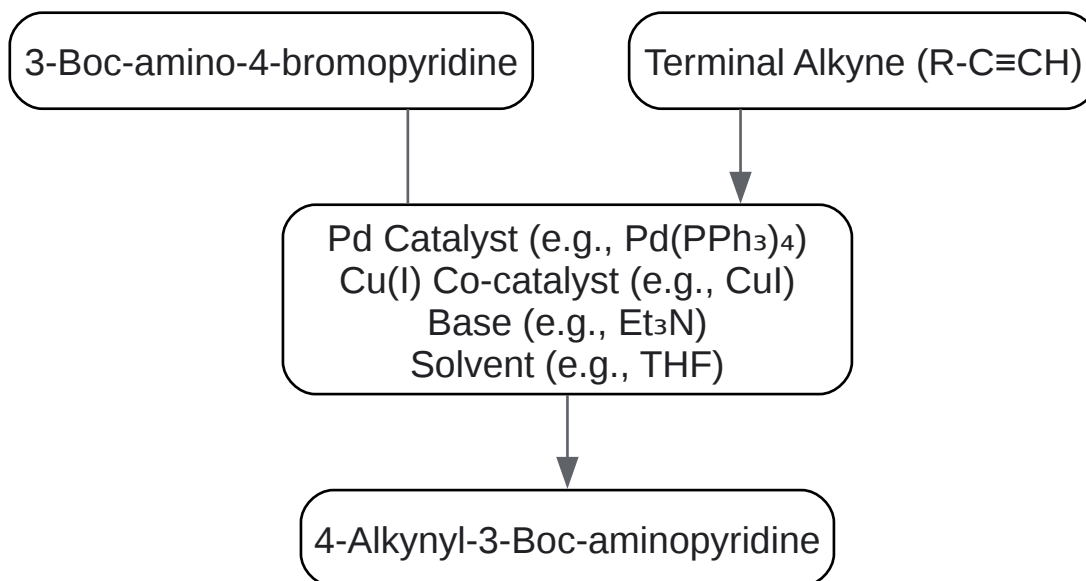
- To a reaction vessel, add **3-Boc-amino-4-bromopyridine** (1.0 equiv.), the desired aryl or vinyl boronic acid (1.1-1.5 equiv.), and a base such as K_3PO_4 or K_2CO_3 (2.0-3.0 equiv.).[\[17\]](#)[\[18\]](#)
- Purge the vessel with an inert gas (Argon or Nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water.[\[17\]](#)
- Add the palladium catalyst, for example, $Pd(PPh_3)_4$ (tetrakis(triphenylphosphine)palladium(0)) or $Pd(OAc)_2$ with a suitable phosphine ligand (0.01-0.05 equiv.).[\[17\]](#)[\[19\]](#)
- Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating an sp²-sp carbon-carbon bond.[\[20\]](#) This reaction is invaluable for synthesizing aryl alkynes, which are key precursors for many complex molecules and functional materials.[\[21\]](#)

Causality: The reaction is co-catalyzed by palladium and copper(I) salts.[\[20\]](#) The palladium catalyst activates the C-Br bond of the pyridine, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the key transmetalation step of the catalytic cycle. This method provides a direct route to 4-alkynyl-3-Boc-aminopyridines.

General Workflow:



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Caption: General workflow for Sonogashira coupling.

Protocol: General Procedure for Sonogashira Coupling

- To a degassed solution of **3-Boc-amino-4-bromopyridine** (1.0 equiv.) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1-1.5 equiv.).[\[22\]](#)
- Add a base, typically an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[\[22\]](#)
- Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.01-0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI) (0.02-0.10 equiv.).[\[22\]](#)
- Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C.[\[22\]](#)
- Monitor the reaction by TLC or LC-MS.
- Upon completion, filter the reaction mixture to remove amine salts, and concentrate the filtrate.

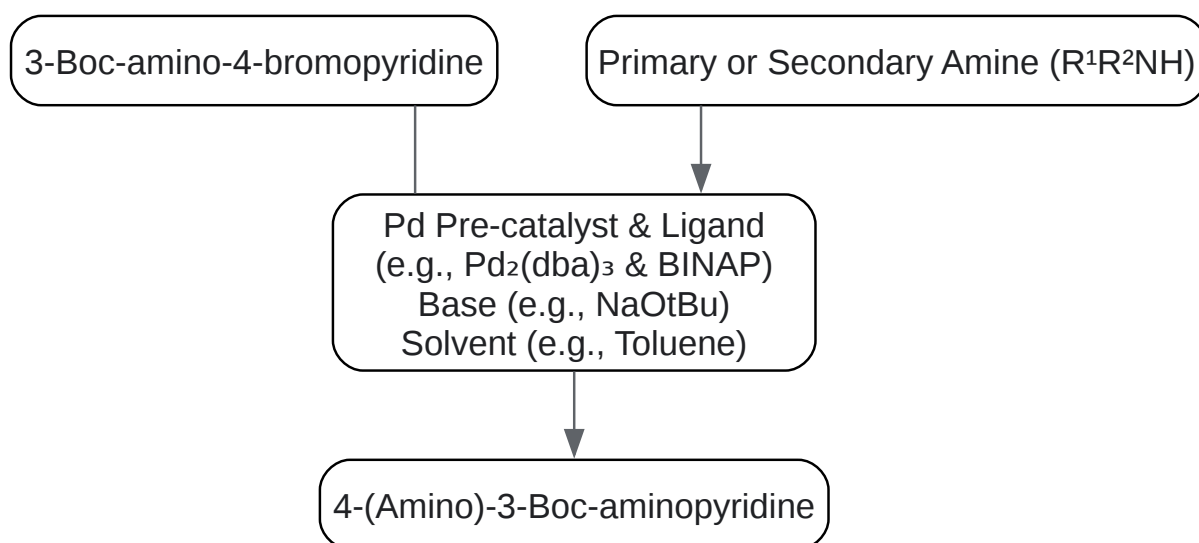
- Purify the crude product by dissolving in an organic solvent, washing with water, drying, and performing column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl halide with an amine.^[23] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.^[23]

Causality: This reaction allows for the direct formation of a C-N bond at the 4-position of the pyridine ring, coupling it with a primary or secondary amine. The choice of a specific palladium catalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.^[23]

General Workflow:



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Caption: General workflow for Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

- In an inert atmosphere glovebox or using Schlenk techniques, charge a vessel with the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP,

XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).^[24]

- Add **3-Boc-amino-4-bromopyridine** (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).^[24]
- Add an anhydrous, deoxygenated solvent such as toluene or dioxane.^[24]
- Seal the vessel and heat the mixture with stirring at a temperature typically between 80 °C and 110 °C.^[24]
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction to room temperature, quench with water or a saturated aqueous ammonium chloride solution.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the residue by column chromatography.

Application in Drug Discovery: Synthesis of Imidazopyridines

A prime example of the utility of **3-Boc-amino-4-bromopyridine** is in the regioselective synthesis of N-substituted imidazo[4,5-c]pyridines.^[5] This heterocyclic core is of significant interest in drug discovery. The standard approach of alkylating the parent heterocycle often leads to a mixture of regioisomers, complicating purification and reducing yields.

Using **3-Boc-amino-4-bromopyridine** as a starting material provides a controlled, regioselective route. First, a Buchwald-Hartwig or similar amination reaction can be performed at the C-4 position. Following this, the Boc group at the C-3 position is removed, and the resulting diamine can be cyclized with a suitable one-carbon source (e.g., an orthoformate or aldehyde) to selectively form the desired N-substituted imidazo[4,5-c]pyridine isomer.^[5]

Conclusion

3-Boc-amino-4-bromopyridine is a quintessential example of a modern synthetic building block, designed for efficiency, versatility, and regioselectivity. The orthogonal reactivity of the C-Br bond and the protected amine group provides chemists with a reliable platform for constructing complex substituted pyridines. Its proficiency in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science, enabling the streamlined synthesis of novel and high-value molecular targets.

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- To cite this document: BenchChem. [3-Boc-Amino-4-bromopyridine as a synthetic intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519742#3-boc-amino-4-bromopyridine-as-a-synthetic-intermediate]

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